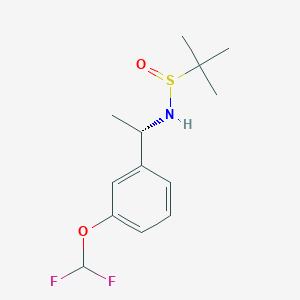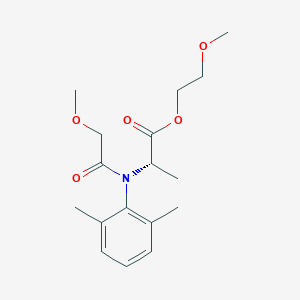
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective group, which helps in the selective modification of amino acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine typically involves the protection of the amino group of cysteine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The butyl group is then introduced to the sulfur atom of cysteine. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and reagents like dicyclohexylcarbodiimide (DCC) for coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc group, revealing the free amino group.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amino group derivatives.
Substitution: Various alkyl or aryl derivatives of cysteine.
科学的研究の応用
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protective group for amino acids.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.
作用機序
The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of cysteine, allowing for selective reactions at other functional groups. The butyl group attached to the sulfur atom can influence the compound’s reactivity and stability. The removal of the Fmoc group reveals the free amino group, which can then participate in further reactions .
類似化合物との比較
Similar Compounds
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butyl)-L-cysteine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-((4-methoxyphenyl)diphenylmethyl)-D-cysteine
Uniqueness
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine is unique due to its specific butyl substitution on the sulfur atom, which can influence its chemical reactivity and stability. This makes it particularly useful in certain peptide synthesis applications where selective protection and deprotection are required.
特性
分子式 |
C22H25NO4S |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
(2S)-3-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H25NO4S/c1-2-3-12-28-14-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1 |
InChIキー |
AQUAKYYNRFLMPW-HXUWFJFHSA-N |
異性体SMILES |
CCCCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)


![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)





![2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate](/img/structure/B12848524.png)
![(4S,12S)-8,8-dimethyl-4,12-di(propan-2-yl)-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2-diene](/img/structure/B12848529.png)
![[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate](/img/structure/B12848534.png)
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)
